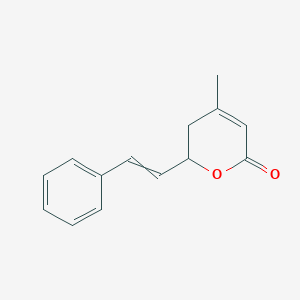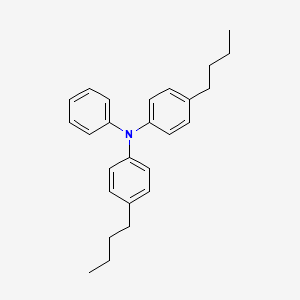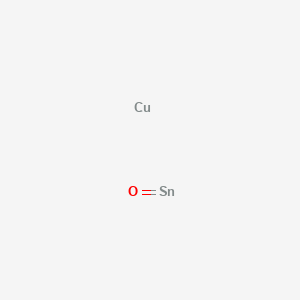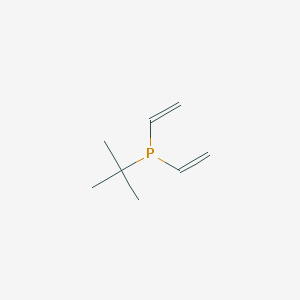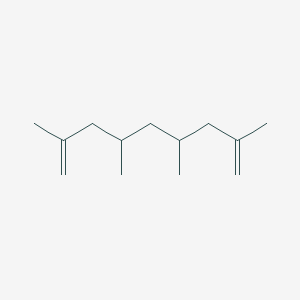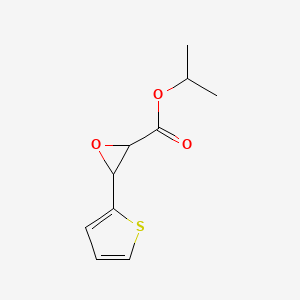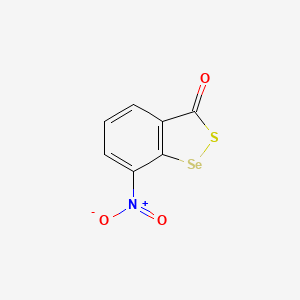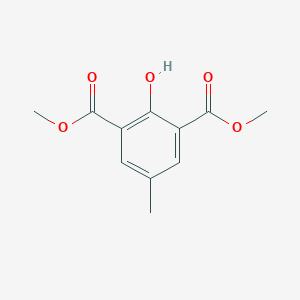
4-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)-4-oxobut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)-4-oxobut-2-enoic acid is a chemical compound that features a chlorophenyl group, an imidazole ring, and a butenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)-4-oxobut-2-enoic acid typically involves the reaction of 4-chlorobenzaldehyde with imidazole under specific conditions to form the intermediate product. This intermediate is then subjected to further reactions to introduce the butenoic acid moiety. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like sulfur .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the structure .
化学反応の分析
Types of Reactions
4-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions may vary, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
4-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)-4-oxobut-2-enoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, affecting their activity. The chlorophenyl group may also play a role in the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Methanone, (4-chlorophenyl)-1H-imidazol-1-yl-: This compound shares the chlorophenyl and imidazole moieties but lacks the butenoic acid group.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound contains a benzoimidazole ring and a phenyl group, differing in structure and properties.
Uniqueness
4-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)-4-oxobut-2-enoic acid is unique due to the presence of the butenoic acid moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research applications .
特性
CAS番号 |
133528-81-1 |
|---|---|
分子式 |
C13H9ClN2O3 |
分子量 |
276.67 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-3-imidazol-1-yl-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-3-1-9(2-4-10)13(19)11(7-12(17)18)16-6-5-15-8-16/h1-8H,(H,17,18) |
InChIキー |
IEWXROSAUIAALK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)C(=CC(=O)O)N2C=CN=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


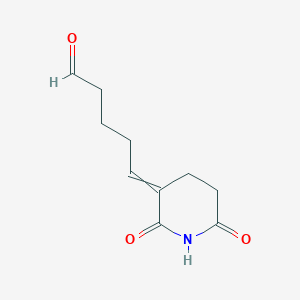
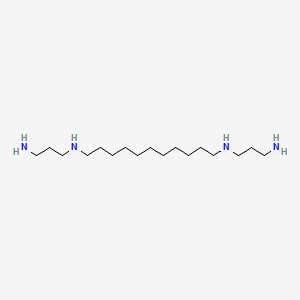
![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)
